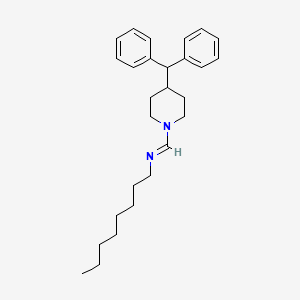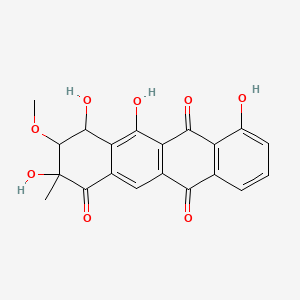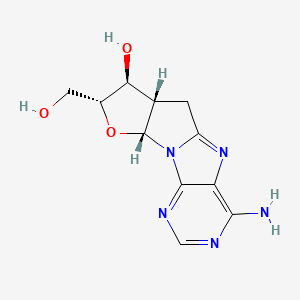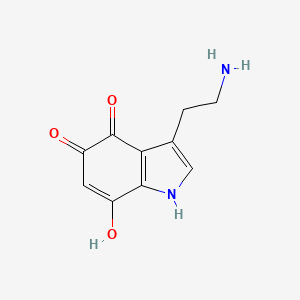
Resiniferatoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Resiniferatoxin, also known as this compound, is a naturally occurring chemical compound found in the latex of the Euphorbia resinifera plant. It is a potent analog of capsaicin, the active component in chili peppers, and is known for its extreme pungency and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resiniferatoxin involves multiple steps, starting from the extraction of the latex from Euphorbia resinifera. The key steps include:
Isolation of the core structure: The core structure is isolated through a series of extraction and purification steps.
Functional group modifications: Various functional groups are introduced or modified using specific reagents and conditions.
Final coupling: The final step involves coupling the core structure with 2-(4-hydroxy-3-methoxyphenyl)acetate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves large-scale extraction, chemical synthesis, and rigorous quality control to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Resiniferatoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Resiniferatoxin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of capsaicin analogs.
Biology: Investigated for its effects on sensory neurons and pain pathways.
Medicine: Explored as a potential therapeutic agent for pain management, particularly in conditions involving chronic pain.
Industry: Utilized in the development of new analgesic drugs and as a tool in neurobiological research.
Mechanism of Action
Resiniferatoxin exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a protein found on sensory neurons. This binding leads to the activation of the receptor, resulting in the influx of calcium ions and subsequent neuronal excitation. The prolonged activation of TRPV1 by this compound ultimately leads to desensitization and reduced sensitivity to pain.
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The active component in chili peppers, known for its pungency and ability to activate TRPV1 receptors.
Dihydrocapsaicin: A less potent analog of capsaicin with similar biological activity.
Nonivamide: A synthetic analog of capsaicin used in topical pain relief products.
Uniqueness of Resiniferatoxin
This compound is unique due to its extreme potency and prolonged activation of TRPV1 receptors compared to other capsaicin analogs. This makes it a valuable tool in research and potential therapeutic applications for managing chronic pain.
Properties
Molecular Formula |
C37H40O9 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36?,37-/m1/s1 |
InChI Key |
DSDNAKHZNJAGHN-IHCAYWNCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Pictograms |
Corrosive; Acute Toxic |
Synonyms |
eciniferatoxin resiniferatoxin RTX diterpene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)



![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)

![Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1210888.png)

